

An In-depth Technical Guide to Pseudopalmatine: Properties, Bioactivity, and Scientific Protocols

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Compound of Interest

Compound Name: *Pseudopalmatine*

Cat. No.: B026749

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Abstract

Pseudopalmatine is a protoberberine alkaloid found in various plant species, including those of the *Stephania* and *Tinospora* genera. As a member of a class of compounds known for significant biological activities, **Pseudopalmatine** has garnered interest for its potential therapeutic applications, notably its antiplasmodial and acetylcholinesterase inhibitory effects. This guide provides a comprehensive overview of the physical, chemical, and biological properties of **Pseudopalmatine**. It details its molecular structure, spectroscopic profile, and known pharmacological activities, including hypothesized mechanisms of action. Furthermore, this document outlines detailed protocols for its isolation from natural sources, a proposed synthetic pathway, and a framework for toxicological assessment, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Molecular Profile

Pseudopalmatine is a quaternary isoquinoline alkaloid characterized by the 5,6-dihydrodibenzo[a,g]quinolizinium core structure. This tetracyclic system is a common feature among protoberberine alkaloids, a class of compounds that includes well-studied members like berberine and palmatine.^[1] **Pseudopalmatine**'s specific methoxy group arrangement distinguishes it from its isomers and contributes to its unique physicochemical properties and

biological target interactions. It has been identified in several medicinal plants, including *Tinospora sinensis* and *Stephania rotunda*, plants with a history of use in traditional medicine for treating ailments such as fever and malaria.[2][3]

The inherent positive charge of the quaternary nitrogen atom in the isoquinoline ring system is a key feature, influencing its solubility, membrane permeability, and interactions with biological macromolecules. Understanding these fundamental properties is critical for its development as a potential therapeutic agent.

Chemical Structure and Identifiers

The structural and identifying information for **Pseudopalmatine** is summarized below.

Property	Value	Source(s)
IUPAC Name	2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium	[4]
Molecular Formula	C ₂₁ H ₂₂ NO ₄ ⁺	[4]
Molecular Weight	352.4 g/mol	[4]
CAS Number	19716-66-6	[4]
Canonical SMILES	COC1=C(C=C2C(=C1)CC[N+](=O)[O-])=CC(=C(C=C4C=C23)OC)OC	[4]
InChIKey	CLFBXKHKECKSQM-UHFFFAOYSA-N	[4]
Appearance	Yellow powder	[2]

Physical and Chemical Properties

The physicochemical properties of a compound are foundational to its behavior in both chemical and biological systems. They dictate its solubility, stability, absorption, distribution, and ultimately, its efficacy and safety profile.

Solubility and Lipophilicity

Pseudopalmatine is reported to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.^[2] The quaternary ammonium structure suggests a degree of polarity, yet the large aromatic scaffold provides significant lipophilic character.

The predicted octanol-water partition coefficient (XLogP3-AA) is 3.7, indicating a preference for lipid environments over aqueous ones.^[4] This lipophilicity is crucial for its ability to cross biological membranes, a prerequisite for reaching intracellular targets. However, the permanent positive charge can hinder passive diffusion, suggesting that its transport may also involve specific transporter proteins.

Spectroscopic Characterization

Structural elucidation and identification of **Pseudopalmatine** rely on a combination of spectroscopic techniques. While a consolidated public database of its spectra is not readily available, data can be compiled from various studies involving its isolation and characterization.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the four methoxy groups (singlets, typically in the δ 3.8-4.1 ppm range), aromatic protons on the A and D rings, and aliphatic protons of the dihydroisoquinoline core. The specific chemical shifts and coupling patterns are essential for distinguishing it from its isomers.
- ¹³C-NMR: The carbon NMR spectrum will display 21 distinct signals corresponding to the carbon skeleton, including four methoxy carbons, aliphatic carbons, and a series of aromatic and quaternary carbons. The chemical shifts of the oxygenated aromatic carbons are particularly diagnostic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the cationic **Pseudopalmatine**, the expected exact mass is 352.1549 m/z for $[C_{21}H_{22}NO_4]^+$.^[4] Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, likely involving the loss of methyl groups and retro-Diels-Alder reactions within the heterocyclic core, which are invaluable for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of **Pseudopalmatine** would be characterized by several key absorption bands:

- $\sim 3000\text{-}3100\text{ cm}^{-1}$: C-H stretching from the aromatic rings.
- $\sim 2850\text{-}2950\text{ cm}^{-1}$: C-H stretching from the aliphatic and methoxy groups.
- $\sim 1600, 1500, 1450\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic rings.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$ and $\sim 1000\text{-}1100\text{ cm}^{-1}$: Strong C-O stretching from the methoxy groups and aryl ether linkages.

UV-Visible (UV-Vis) Spectroscopy: The extended conjugated π -system of the protoberberine core results in strong absorption in the UV-Vis region. This property is responsible for its yellow color. The UV-Vis spectrum typically shows multiple absorption maxima (λ_{max}), with intense bands in the 200-400 nm range, characteristic of such aromatic alkaloids.[\[5\]](#)

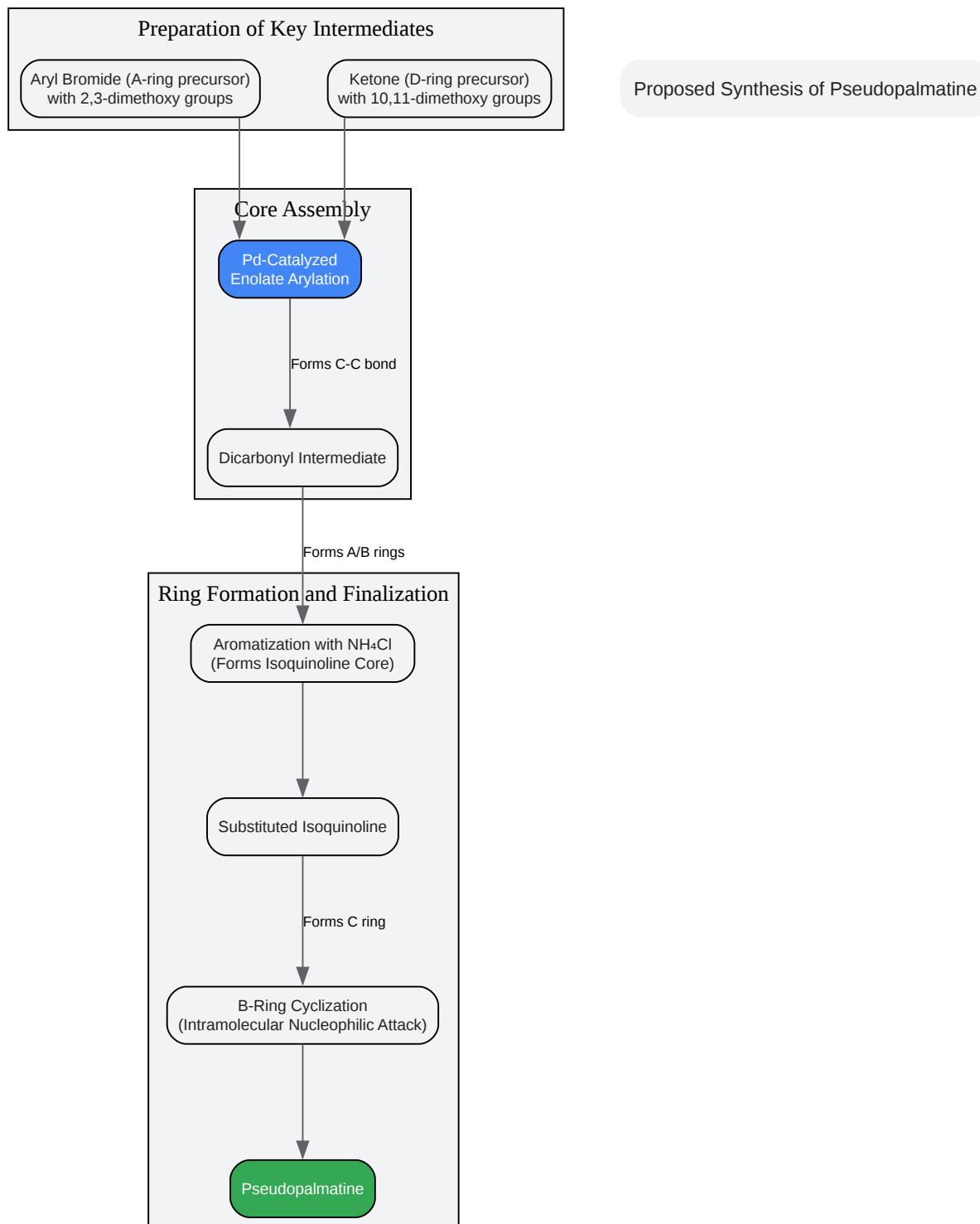
Synthesis and Isolation

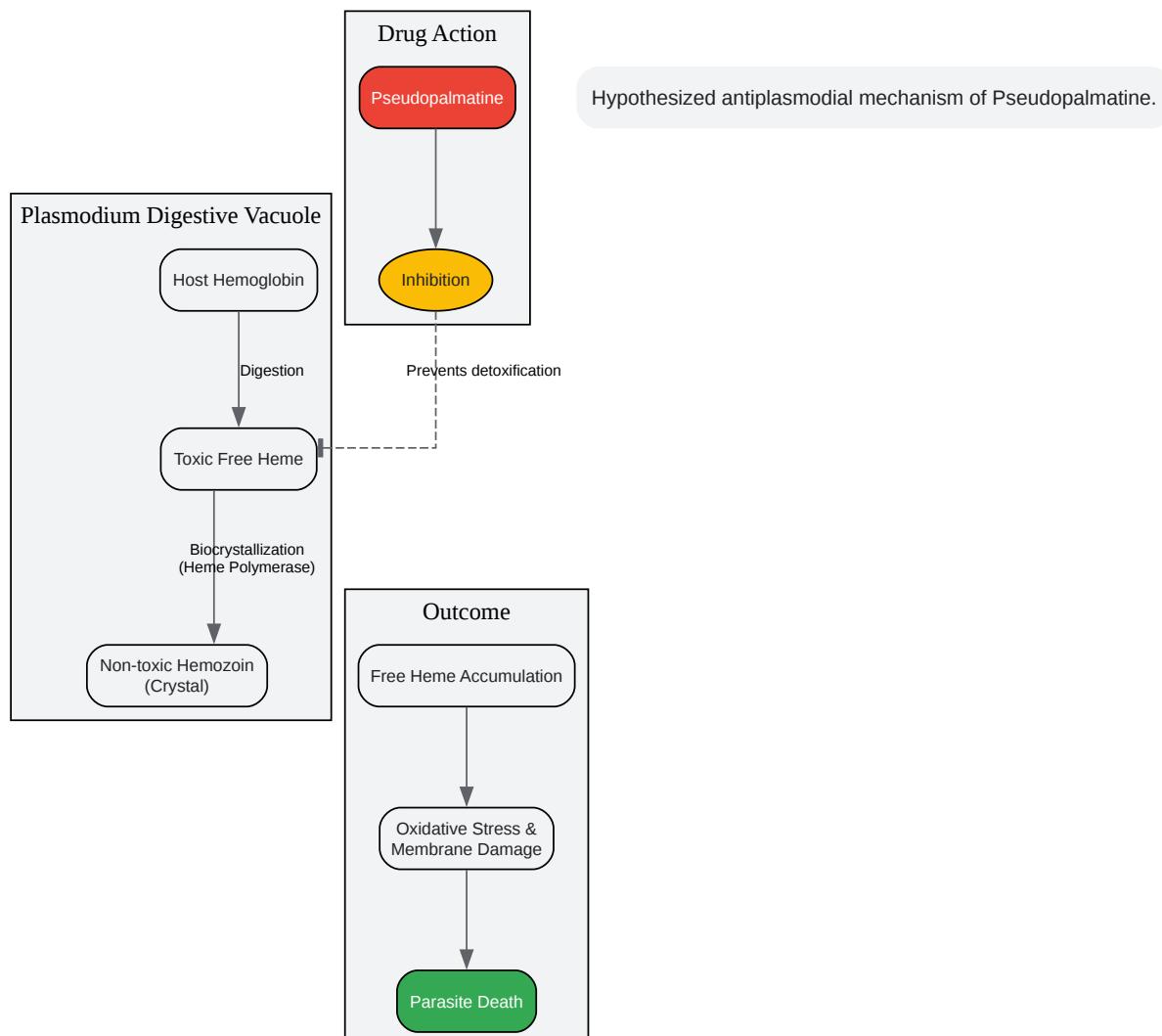
Access to pure **Pseudopalmatine** for research and development can be achieved through either isolation from natural sources or total chemical synthesis.

Proposed Total Synthesis Workflow

While a dedicated total synthesis for **Pseudopalmatine** is not extensively reported, a modular and efficient route can be designed based on modern synthetic strategies for the protoberberine scaffold, such as palladium-catalyzed enolate arylation.[\[1\]](#) This approach offers the flexibility to introduce the specific methoxy substitution pattern of **Pseudopalmatine**.

The proposed workflow is as follows:



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Sources

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